molecular formula C18H25Cl2NO3 B13855682 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester

3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester

Cat. No.: B13855682
M. Wt: 374.3 g/mol
InChI Key: CYKSFJTYFSKIGP-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3,4-dichlorophenyl group using a halogenation reaction.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a less oxidized state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Reduced dichlorophenyl derivatives

    Substitution Products: Various substituted piperidine derivatives

Scientific Research Applications

Chemistry

    Synthesis of New Derivatives: The compound can be used as a starting material for the synthesis of new piperidine derivatives with potential pharmacological activities.

Biology

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

    Chemical Industry: The compound can be used in the chemical industry for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
  • 3-(2-Hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
  • 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid Methyl Ester

Uniqueness

The presence of both the 3,4-dichlorophenyl group and the hydroxyethyl group in the compound’s structure may confer unique pharmacological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H25Cl2NO3

Molecular Weight

374.3 g/mol

IUPAC Name

tert-butyl 3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25Cl2NO3/c1-17(2,3)24-16(23)21-9-4-7-18(12-21,8-10-22)13-5-6-14(19)15(20)11-13/h5-6,11,22H,4,7-10,12H2,1-3H3

InChI Key

CYKSFJTYFSKIGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCO)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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